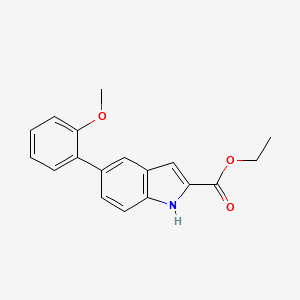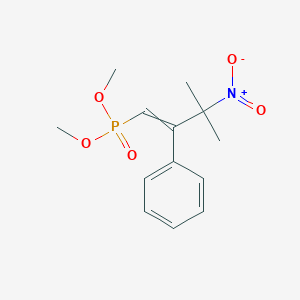![molecular formula C23H48ClNO B14225709 1-Dodecanaminium, N-[(cyclooctyloxy)methyl]-N,N-dimethyl-, chloride CAS No. 828933-62-6](/img/structure/B14225709.png)
1-Dodecanaminium, N-[(cyclooctyloxy)methyl]-N,N-dimethyl-, chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Dodecanaminium, N-[(cyclooctyloxy)methyl]-N,N-dimethyl-, chloride is a quaternary ammonium compound. It is known for its surfactant properties and is used in various industrial and research applications. The compound’s structure includes a long hydrophobic dodecyl chain and a hydrophilic ammonium group, making it effective in reducing surface tension in aqueous solutions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Dodecanaminium, N-[(cyclooctyloxy)methyl]-N,N-dimethyl-, chloride typically involves the quaternization of N,N-dimethyl-1-dodecanamine with a suitable alkylating agent. The reaction is usually carried out in an organic solvent such as acetonitrile or ethanol under reflux conditions. The reaction mixture is then purified by recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process includes the use of high-purity reagents and controlled reaction conditions to minimize impurities. The final product is often subjected to rigorous quality control measures, including spectroscopic analysis and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-Dodecanaminium, N-[(cyclooctyloxy)methyl]-N,N-dimethyl-, chloride undergoes various chemical reactions, including:
Substitution Reactions: The chloride ion can be substituted by other nucleophiles such as hydroxide, bromide, or iodide.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Hydrolysis: In the presence of water, the compound can hydrolyze to form dodecylamine and cyclooctanol.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium bromide in aqueous or alcoholic solutions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of dodecylamine derivatives.
Oxidation: Formation of dodecanamide or dodecanoic acid.
Reduction: Formation of primary or secondary amines.
Scientific Research Applications
1-Dodecanaminium, N-[(cyclooctyloxy)methyl]-N,N-dimethyl-, chloride has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Employed in the preparation of liposomes and other vesicular systems for drug delivery.
Medicine: Investigated for its antimicrobial properties and potential use in disinfectants.
Industry: Utilized in the formulation of detergents, emulsifiers, and antistatic agents.
Mechanism of Action
The compound exerts its effects primarily through its surfactant properties. The long hydrophobic dodecyl chain interacts with hydrophobic surfaces, while the hydrophilic ammonium group interacts with water molecules. This dual interaction reduces surface tension and enhances the solubility of hydrophobic substances in aqueous solutions. The molecular targets include cell membranes and lipid bilayers, where the compound can disrupt membrane integrity and function.
Comparison with Similar Compounds
Similar Compounds
1-Dodecanamine, N,N-dimethyl-: Similar structure but lacks the cyclooctyloxy group.
Dodecyltrimethylammonium chloride: Similar quaternary ammonium structure but with different alkyl groups.
Cetyltrimethylammonium chloride: Longer alkyl chain (hexadecyl) compared to dodecyl.
Uniqueness
1-Dodecanaminium, N-[(cyclooctyloxy)methyl]-N,N-dimethyl-, chloride is unique due to the presence of the cyclooctyloxy group, which imparts distinct physicochemical properties. This group enhances the compound’s ability to form stable micelles and vesicles, making it particularly useful in drug delivery and other applications requiring stable colloidal systems.
Properties
CAS No. |
828933-62-6 |
|---|---|
Molecular Formula |
C23H48ClNO |
Molecular Weight |
390.1 g/mol |
IUPAC Name |
cyclooctyloxymethyl-dodecyl-dimethylazanium;chloride |
InChI |
InChI=1S/C23H48NO.ClH/c1-4-5-6-7-8-9-10-11-15-18-21-24(2,3)22-25-23-19-16-13-12-14-17-20-23;/h23H,4-22H2,1-3H3;1H/q+1;/p-1 |
InChI Key |
AXUNGMVXAFDVFT-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCC[N+](C)(C)COC1CCCCCCC1.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,4-Dichloro-N-[2-(pyrrolidin-1-yl)ethyl]aniline](/img/structure/B14225631.png)


![1H-Indazole, 1-[(4-chlorophenyl)methyl]-3-(4-methylphenyl)-](/img/structure/B14225645.png)
![3-[[(1S)-1-(4-methoxyphenyl)ethyl]amino]propane-1-sulfonic Acid](/img/structure/B14225646.png)

![1-Chloro-2-[2-(2-ethoxyethoxy)ethoxy]ethane](/img/structure/B14225653.png)
![(2S)-3-[(2-Hydroxyethyl)(octadecyl)amino]propane-1,2-diol](/img/structure/B14225676.png)
![2-(4-Methoxyphenyl)-1-[(prop-2-yn-1-yl)oxy]-1H-benzimidazole](/img/structure/B14225686.png)
![[(1R)-1-(Ethenyloxy)hept-2-yn-1-yl]benzene](/img/structure/B14225697.png)

![N-[5-(Methylamino)-1,3-thiazol-2-yl]thiophene-2-carboxamide](/img/structure/B14225704.png)

![2-({2-[(3-Methoxyphenyl)ethynyl]phenyl}ethynyl)benzonitrile](/img/structure/B14225710.png)
